3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide
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Overview
Description
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclobutylaziridine moiety, which is known for its strained ring system, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the aziridine ring through a cyclization reaction, followed by the introduction of the cyclobutyl group. The final step usually involves the attachment of the benzamide moiety through an amide bond formation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety, especially when dealing with potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aziridine ring or other parts of the molecule.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with unique properties.
Scientific Research Applications
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, particularly those involving aziridine-containing compounds.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly for targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine-containing molecules, such as:
1-Cyclobutylaziridine: A simpler analog with similar reactivity but lacking the benzamide moiety.
N,N,4-Trimethylbenzamide: A compound with a similar benzamide structure but without the aziridine ring.
Uniqueness
3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide is unique due to its combination of a cyclobutylaziridine moiety and a benzamide structure
Properties
IUPAC Name |
3-[(1-cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-8-13(17(20)18(2)3)9-16(12)21-11-15-10-19(15)14-5-4-6-14/h7-9,14-15H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFRRVEMAILPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OCC2CN2C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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